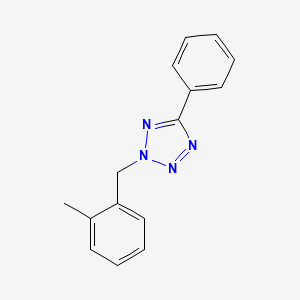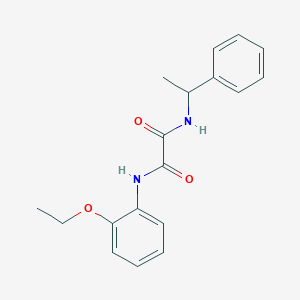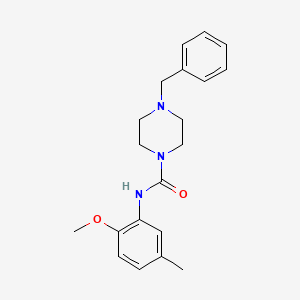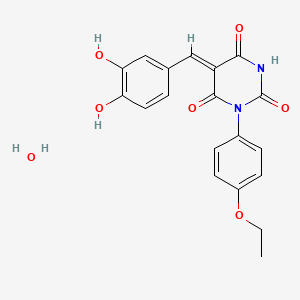![molecular formula C16H14N2O2S B5399232 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide, also known as MPTF, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTF is a thiazole derivative that has been synthesized through various methods and has been found to have unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their enzymes.
Biochemical and Physiological Effects:
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has been found to have unique biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has also been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has several advantages for lab experiments, including its high yield synthesis and unique properties. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has several potential future directions for its use, including the development of new drugs and therapies for cancer, fungal infections, and bacterial infections. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide can also be used as a tool for the study of enzyme inhibition and oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide and its potential applications in various fields of scientific research.
Métodos De Síntesis
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide can be synthesized through various methods, including the reaction of 2-aminothiazole with 2-bromobenzaldehyde followed by the reaction of the resulting compound with 2-methyl-3-furoic acid. Another method involves the reaction of 2-aminothiazole with 2-bromobenzaldehyde followed by the reaction of the resulting compound with 2-methyl-3-furanylboronic acid. These methods have been found to be efficient in producing 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide in high yields.
Aplicaciones Científicas De Investigación
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies for various diseases. 2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide has been found to have anticancer, antifungal, and antibacterial properties, which make it a potential candidate for the treatment of cancer, fungal infections, and bacterial infections.
Propiedades
IUPAC Name |
2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-14(7-8-20-11)15(19)17-9-13-10-21-16(18-13)12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLLXVOBUQKUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-3-ethyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5399150.png)
![3-(4-methylphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5399156.png)
![N-phenyl-4-[(pyridin-3-ylamino)sulfonyl]benzamide](/img/structure/B5399165.png)
![7-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5399185.png)


![2-(4-nitrophenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5399206.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)
![3-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5399249.png)